2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 4-position and a pyrimidine ring substituted with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the thiophene and pyrimidine rings followed by their coupling. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving thiophene and pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiophen-3-yl)pyrimidine-5-carboxylic acid
- 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxamide
- 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylate
Uniqueness
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-15-5-7(6)9-11-3-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
SMLFMQLYAGEQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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